molecular formula C21H24ClN3O2 B11417434 N-(2-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide

N-(2-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide

Cat. No.: B11417434
M. Wt: 385.9 g/mol
InChI Key: DSZBECSXCSIWMO-UHFFFAOYSA-N
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Description

N-(2-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core linked to a chlorophenoxy group via a butyl chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps, starting with the preparation of the benzodiazole core The benzodiazole is then functionalized with a butyl chain, which is subsequently linked to the chlorophenoxy groupCommon solvents used in these reactions include carbon tetrachloride, toluene, and acetonitrile, with reaction temperatures ranging from 20°C to 65°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric chloride for chlorination, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

N-(2-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological pathways and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of N-(2-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is unique due to its benzodiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and industrial applications.

Properties

Molecular Formula

C21H24ClN3O2

Molecular Weight

385.9 g/mol

IUPAC Name

N-[2-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]ethyl]acetamide

InChI

InChI=1S/C21H24ClN3O2/c1-16(26)23-13-12-21-24-19-6-2-3-7-20(19)25(21)14-4-5-15-27-18-10-8-17(22)9-11-18/h2-3,6-11H,4-5,12-15H2,1H3,(H,23,26)

InChI Key

DSZBECSXCSIWMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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